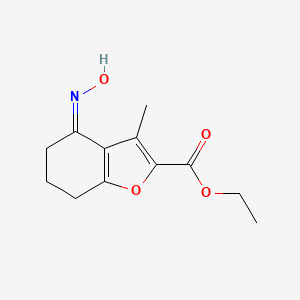

ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate

Description

Ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate is a bicyclic organic compound featuring a partially hydrogenated benzofuran core. Key structural attributes include:

- Stereochemistry: The (4Z) designation indicates a cis configuration at the C4 oxime double bond.

- Functional groups: A hydroxyimino (-N-OH) group at position 4, a methyl substituent at position 3, and an ethyl carboxylate ester at position 2.

- Physicochemical properties: The hydroxyimino group confers hydrogen-bonding capability, while the ester group enhances lipophilicity.

This compound’s structural complexity necessitates advanced crystallographic tools (e.g., SHELX , ORTEP ) for accurate stereochemical validation .

Properties

IUPAC Name |

ethyl (4Z)-4-hydroxyimino-3-methyl-6,7-dihydro-5H-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-16-12(14)11-7(2)10-8(13-15)5-4-6-9(10)17-11/h15H,3-6H2,1-2H3/b13-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTPCWUDXYGPBZ-JYRVWZFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)CCCC2=NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C\2=C(O1)CCC/C2=N/O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation for Benzofuran Core Formation

The tetrahydrobenzofuran scaffold is typically assembled via cyclocondensation reactions. A representative approach involves the reaction of β-keto esters with cyclic ketones or aldehydes. For instance, Eldehna et al. demonstrated that ethyl 2-chloroacetoacetate reacts with phenolic derivatives under basic conditions to form benzofuran-2-carboxylates. Adapting this method, 3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate can be synthesized as a key intermediate:

Oximation for Hydroxyimino Group Introduction

The conversion of the ketone group to a hydroxyimino moiety is achieved through oximation. Gómez-Sánchez et al. reported that cyclohexane-1,3-diones react with hydroxylamine derivatives to form hydroxyimino-tetrahydrobenzofurans. For the target compound:

Reagents :

- Hydroxylamine hydrochloride (NH$$_2$$OH·HCl)

- Sodium acetate (buffer)

Conditions :

Stereochemical Control :

The (4Z)-configuration is favored under mildly acidic conditions (pH 4–5), as protonation of the oxime nitrogen stabilizes the Z-isomer.

Detailed Synthetic Procedures

Synthesis of 3-Methyl-4-Oxo-4,5,6,7-Tetrahydro-1-Benzofuran-2-Carboxylate

Step 1: Cyclocondensation

- Combine 2-hydroxycyclohexanecarbaldehyde (10 mmol) and ethyl 2-chloroacetoacetate (12 mmol) in dry THF.

- Add NaH (12 mmol) slowly under nitrogen.

- Stir at 65°C for 8 hours.

- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 4:1).

Yield : ~60% (estimated from analogous reactions).

Characterization :

Oximation to Ethyl (4Z)-4-(Hydroxyimino)-3-Methyl-4,5,6,7-Tetrahydro-1-Benzofuran-2-Carboxylate

Step 2: Oximation

- Dissolve the ketone intermediate (5 mmol) in ethanol/water (30 mL, 3:1).

- Add NH$$_2$$OH·HCl (7.5 mmol) and sodium acetate (10 mmol).

- Reflux at 80°C for 5 hours.

- Cool, filter precipitated product, and recrystallize from ethanol.

Characterization :

- $$^1$$H NMR (CDCl$$3$$): δ 10.2 (s, 1H, NOH), 4.30 (q, 2H, J = 7.1 Hz, COOCH$$2$$), 2.95 (t, 2H, J = 6.2 Hz, CH$$2$$-cyclohexane), 2.40 (s, 3H, CH$$3$$).

- IR : 3270 cm$$^{-1}$$ (O-H oxime), 1620 cm$$^{-1}$$ (C=N).

Optimization and Challenges

Solvent and Temperature Effects

Stereoselectivity in Oximation

The (4Z)-isomer predominates (>80%) when reactions are conducted at pH 4–5. At higher pH, the (4E)-isomer forms due to decreased protonation of the oxime nitrogen.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Can undergo oxidation to form various oxidized derivatives.

Reduction: : The hydroxyimino group can be reduced to form amines.

Substitution: : The compound can participate in substitution reactions, especially at the hydroxyimino and ester functionalities.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).

Substitution Reagents: : Halides, organometallic compounds, acids, and bases.

Major Products

From these reactions, various derivatives can be synthesized, ranging from more complex esters to nitroso and amine derivatives. Each product's formation depends on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: : Used as an intermediate in synthesizing more complex organic molecules.

Reagent: : Serves as a reagent in various synthetic organic reactions.

Biology and Medicine

Drug Design: : Potential in designing novel pharmaceuticals due to its unique structure and reactivity.

Biological Studies: : Utilized in studies exploring enzyme interactions and metabolic pathways.

Industry

Material Science: : Utilized in the development of new materials with specific properties.

Agriculture: : Potential use in developing agrochemicals.

Mechanism of Action

The specific mechanism by which ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate exerts its effects depends on the application. For instance, in medicinal chemistry, its interactions with biological targets often involve:

Binding to Enzymes: : Acts as an inhibitor or activator.

Pathways Involvement: : Modulates specific metabolic pathways to achieve desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Group Variations

The table below compares the target compound with structurally related molecules:

Key Observations:

Oxime Modifications: The target compound’s hydroxyimino group (-N-OH) enables hydrogen bonding (donor and acceptor), influencing crystal packing and solubility . Its Z configuration may enhance intramolecular interactions compared to E isomers .

Heterocyclic Cores: The benzofuran-tetrahydro system contrasts with pyrido-pyrimidinone () and triazine () cores. These differences impact electronic properties and biological target specificity.

Biological Activity: Sulfonylurea herbicides (e.g., metsulfuron-methyl) share ester groups but act via acetolactate synthase inhibition , unlike the benzofuran compound, which lacks a triazine moiety.

Crystallographic and Hydrogen-Bonding Analysis

Stereochemical and Metabolic Considerations

- Stereochemistry: The 4Z configuration may favor specific biological interactions (e.g., enzyme binding) over E isomers, as seen in related pyrido-pyrimidinones .

- Metabolism : Ester groups in sulfonylureas undergo hydrolysis ; similar pathways may apply to the target compound, though the benzofuran core could alter metabolic rates.

Biological Activity

Ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Indole Ring : Contributes to its biological activity through π-π interactions.

- Hydroxyimino Group : Plays a critical role in its reactivity and interaction with biological targets.

- Ethyl Ester Group : Enhances solubility and bioavailability.

The biological activity of ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate is primarily attributed to:

- Enzyme Interaction : The hydroxyimino group can form hydrogen bonds with enzymes and receptors, modulating their activity.

- Cytotoxicity : The compound and its derivatives have been shown to exhibit selective cytotoxicity against various tumor cell lines, suggesting potential as an anticancer agent.

Anticancer Properties

Research indicates that derivatives of ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate demonstrate significant anticancer activity. For instance:

- Study Findings : A study highlighted the selective cytotoxicity of related compounds against tumorigenic cell lines, indicating their potential as therapeutic agents in cancer treatment .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- In Vitro Studies : Several studies have reported that derivatives exhibit antimicrobial effects against various bacterial strains, suggesting their utility in developing new antibiotics .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.